molecular formula C16H13N3O6S B2894850 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 811468-30-1

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B2894850
CAS RN: 811468-30-1
M. Wt: 375.36
InChI Key: SRRMWUVZNNTLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O6S and its molecular weight is 375.36. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Novel Inhibitors for Mycobacterium tuberculosis

Researchers have developed benzo[d]oxazol-2(3H)-ones derivatives, including compounds structurally related to the specified compound, as novel inhibitors of Mycobacterium tuberculosis InhA. These compounds show promise in treating drug-sensitive and -resistant strains of Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis, especially strains resistant to conventional treatments. The study emphasizes the importance of molecular design in enhancing protein stability and interaction, which could pave the way for new therapeutic agents against tuberculosis (Pedgaonkar et al., 2014).

Anticancer, Antioxidant, and Anti-inflammatory Applications

A series of N-substituted saccharins, closely related to the compound , were synthesized and evaluated for their anti-inflammatory, antioxidant, and anticancer activities. This research demonstrates the compound's effectiveness against hepatic cancer cells and highlights its significant anti-inflammatory and antioxidant properties. The study also explored the compounds' potential as selective inhibitors of the human COX-1 enzyme, suggesting their utility in developing new anti-inflammatory drugs. The findings underscore the relationship between chemical structure and biological activity, providing insights into designing more effective therapeutic agents (Al-Fayez et al., 2022).

Molecular Docking and Drug Design

The synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an analog of the specified compound, were explored, including its potential as an anticancer drug. The in silico modeling targeting the VEGFr receptor indicates promising anticancer activity, which was confirmed through molecular docking analysis. This study highlights the critical role of molecular docking in drug discovery, providing a foundation for developing new anticancer drugs with improved efficacy and specificity (Sharma et al., 2018).

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-10-6-7-11(19(22)23)8-13(10)17-15(20)9-18-16(21)12-4-2-3-5-14(12)26(18,24)25/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRMWUVZNNTLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide

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